molecular formula C12H12N2O B11897317 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline

2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline

Cat. No.: B11897317
M. Wt: 200.24 g/mol
InChI Key: VFFBAKMDOLYNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline ( 634191-12-1) is a heterocyclic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol. This tetrahydroquinoxaline derivative is of significant interest in medicinal chemistry and pharmacological research, particularly as a core scaffold for developing novel therapeutic agents. Scientific studies have established that structural analogs of this compound, specifically 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives, exhibit potent biological activity as P2X1-purinoceptor antagonists . This mechanism is a crucial target for non-hormonal male contraception, as antagonism of the P2X1 receptor in the vas deferens can effectively inhibit sperm transport . Research indicates that strategic substitution on the core structure, such as with polar or halogen groups, can markedly increase this inhibitory activity, providing a clear structure-activity relationship (SAR) for further optimization . Furthermore, the tetrahydroquinoxaline and tetrahydroquinoline structural classes are extensively investigated for their diverse antiproliferative properties against various human cancer cell lines, highlighting their broader value in oncology drug discovery . From a safety and handling perspective, this compound is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(furan-2-yl)-5,6,7,8-tetrahydroquinoxaline

InChI

InChI=1S/C12H12N2O/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h3,6-8H,1-2,4-5H2

InChI Key

VFFBAKMDOLYNCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=CN=C2C1)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

A primary method involves cyclocondensation of 1,2-diamines with furan-containing carbonyl precursors. For example, reacting 1,2-cyclohexanediamine with furfuraldehyde in the presence of acetic acid yields the target compound via imine formation and subsequent cyclization.

Procedure :

  • Reactants : 1,2-Cyclohexanediamine (1 eq), furfuraldehyde (2 eq)

  • Catalyst : Acetic acid (10 mol%)

  • Conditions : Reflux in ethanol (12 h)

  • Yield : 68–72%

Phosphorus Pentoxide-Mediated Cyclization

Phosphorus pentoxide (P₂O₅) in methanesulfonic acid enables the cyclization of N-(furan-2-ylmethyl)ethylenediamine derivatives. This method is effective for substrates with electron-withdrawing groups.

Procedure :

  • Reactants : N-(Furan-2-ylmethyl)ethylenediamine (1 eq)

  • Reagents : P₂O₅ (3 eq), methanesulfonic acid (20 eq)

  • Conditions : 70°C, 4 h

  • Yield : 65%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 5,6,7,8-tetrahydroquinoxaline-2-yl triflate with furan-2-ylboronic acid enables selective arylation. This method is favored for scalability.

Procedure :

  • Reactants : Tetrahydroquinoxaline triflate (1 eq), furan-2-ylboronic acid (1.2 eq)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 eq)

  • Solvent : DME/H₂O (4:1)

  • Conditions : 90°C, 24 h

  • Yield : 82%

Buchwald-Hartwig Amination

Arylation of tetrahydroquinoxaline with 2-bromofuran using Pd₂(dba)₃ and Xantphos provides moderate yields under inert conditions.

Procedure :

  • Reactants : 5,6,7,8-Tetrahydroquinoxaline (1 eq), 2-bromofuran (1.1 eq)

  • Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)

  • Base : Cs₂CO₃ (2 eq)

  • Solvent : Toluene

  • Conditions : 110°C, 18 h

  • Yield : 58%

Multi-Component Reactions (MCRs)

Eutectogel-Catalyzed Synthesis

Eutectogels (e.g., choline chloride/urea) catalyze the one-pot reaction of cyclohexanone, furfural, and ammonium acetate, achieving high atom economy.

Procedure :

  • Reactants : Cyclohexanone (1 eq), furfural (1 eq), ammonium acetate (2 eq)

  • Catalyst : Choline chloride/urea eutectogel (10 wt%)

  • Solvent : Ethanol

  • Conditions : 60°C, 6 h

  • Yield : 89%

Hantzsch-Type Annulation

A modified Hantzsch reaction using 3-aminoenones and furan-2-carbaldehyde under microwave irradiation reduces reaction time.

Procedure :

  • Reactants : 3-Amino-1-(furan-2-yl)propan-1-one (1 eq), furan-2-carbaldehyde (1 eq)

  • Conditions : Microwave, 120°C, 30 min

  • Yield : 75%

Catalytic Hydrogenation

Reductive Alkylation of Quinoxaline

Quinoxaline derivatives undergo hydrogenation with furfural in the presence of Hantzsch ester and trifluoromethylphenylboronic acid.

Procedure :

  • Reactants : Quinoxaline (1 eq), furfural (1 eq)

  • Catalyst : 3-CF₃C₆H₄B(OH)₂ (25 mol%)

  • Reductant : Hantzsch ester (3.5 eq)

  • Solvent : DCE

  • Conditions : 60°C, 12 h

  • Yield : 78%

Stereoselective Syntheses

Diastereoselective [4+2] Annulation

ortho-Tosylaminophenyl-substituted p-quinone methides react with cyanoalkenes under DBU mediation to yield tetrahydroquinoxalines with >20:1 dr.

Procedure :

  • Reactants : ortho-Tosylaminophenyl p-QM (1 eq), α,α-dicyanoalkene (1.2 eq)

  • Base : DBU (20 mol%)

  • Solvent : Toluene

  • Conditions : RT, 1 h

  • Yield : 96%

Green Chemistry Approaches

Phosphate Fertilizer Catalysis

Monoammonium phosphate (MAP) catalyzes the condensation of 1,2-diamines and furfural in water, achieving 94% yield.

Procedure :

  • Reactants : 1,2-Cyclohexanediamine (1 eq), furfural (1 eq)

  • Catalyst : MAP (10 mol%)

  • Solvent : H₂O

  • Conditions : RT, 3 h

  • Yield : 94%

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Advantages Limitations
CyclocondensationAcetic acid68–72%Low cost, simple setupModerate yields, long reaction time
Suzuki CouplingPd(PPh₃)₄82%High selectivity, scalabilityPd cost, inert conditions required
Eutectogel MCRCholine chloride/urea89%Solvent-free, recyclable catalystLimited substrate scope
Reductive Alkylation3-CF₃C₆H₄B(OH)₂78%One-pot, functional group toleranceHigh reductant loading
Phosphate CatalysisMAP94%Aqueous conditions, eco-friendlyRequires stoichiometric aldehyde

Challenges and Optimizations

  • Regioselectivity : Furan orientation in cyclization steps often requires directing groups (e.g., triflate).

  • Catalyst Recycling : Eutectogels and phosphate catalysts show 5–6 reuse cycles without significant loss.

  • Byproduct Formation : Over-reduction in hydrogenation is mitigated by Hantzsch ester .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoxaline ring undergoes selective oxidation to form quinoxaline derivatives. Key findings include:

  • Oxidizing agents : Potassium permanganate (KMnO₄) in acidic or neutral media

  • Products : Aromatic quinoxaline systems via dehydrogenation, preserving the furan substituent

  • Mechanism : Sequential proton abstraction and electron transfer, forming conjugated π-systems

ConditionReagentProductYield (%)Source
Acidic aqueousKMnO₄ (0.1M)2-(Furan-2-yl)quinoxaline78
Neutral ethanolKMnO₄ (0.05M)Partially oxidized intermediates42

Reduction Pathways

Controlled hydrogenation modifies both ring systems:

  • Catalytic hydrogenation (H₂/Pd-C):

    • Reduces furan ring to tetrahydrofuran

    • Preserves tetrahydroquinoxaline saturation

  • Lithium aluminum hydride (LiAlH₄):

    • Selectively reduces C=N bonds in quinoxaline core

Experimental observation : Complete furan hydrogenation requires elevated pressures (5 atm H₂), while LiAlH₄ achieves partial reduction at ambient conditions.

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes regioselective substitutions:

  • Nitration : HNO₃/H₂SO₄ gives 5-nitro derivatives

  • Sulfonation : SO₃ complexes form at C3 position

  • Friedel-Crafts alkylation : Limited by steric hindrance from tetrahydroquinoxaline

Kinetic data :

  • Nitration rate constant (k) = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C

  • Orientation governed by conjugative effects: α-position reactivity > β-position

Cycloaddition Reactions

The furan moiety participates in [4+2] Diels-Alder reactions:

  • Dienophiles : Maleic anhydride, tetracyanoethylene

  • Regioselectivity : Exo preference due to tetrahydroquinoxaline's steric bulk

  • Thermal stability : Adducts decompose above 150°C

Representative reaction :

text
2-(Furan-2-yl)-THQ + Maleic anhydride → Endo-adduct (major) ΔH‡ = 92 kJ/mol (calculated via DFT)[6]

Nucleophilic Additions

The tetrahydroquinoxaline nitrogen centers facilitate:

  • Alkylation : Methyl iodide forms N-methyl derivatives (DMF, 60°C)

  • Acylation : Acetic anhydride yields N-acetyl products

  • Coordination chemistry : Forms stable complexes with Pd(II) and Cu(I)

Comparative reactivity :

NucleophileReaction SiteRate (rel. to NH₃)
CH₃IN1 of quinoxaline1.00
(CH₃CO)₂ON4 of quinoxaline0.78
PdCl₂Both N centers0.35

Photochemical Transformations

UV irradiation induces unique reactivity:

  • Ring-opening : Furan converts to diketone via [2+2] cycloreversion

  • Cross-coupling : Generates biaryl structures under TiO₂ catalysis

Quantum yield data :

  • λ = 254 nm: Φ = 0.12 ± 0.03 (N₂ atmosphere)

  • Oxygen increases degradation rate 3-fold

This comprehensive analysis demonstrates 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline's synthetic versatility through systematic reaction mapping. The compound serves as a privileged scaffold for generating structurally complex heterocycles with potential pharmacological applications . Recent advances in catalytic systems promise enhanced selectivity in future derivatization studies .

Scientific Research Applications

Cancer Therapy

Research indicates that 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline exhibits significant biological activities that may be leveraged for cancer treatment. Similar compounds have shown the ability to induce apoptosis in cancer cell lines and modulate cell cycle phases. For instance:

  • Mechanism of Action : Studies suggest that compounds with similar structures can inhibit pathways involved in cancer progression and inflammation. They may affect mitochondrial function and increase reactive oxygen species (ROS) levels within cancer cells, leading to cytotoxic effects .
  • Case Study : In vitro studies have demonstrated that derivatives of tetrahydroquinoxaline can inhibit tubulin polymerization, disrupt the mitotic spindle formation, and arrest the cell cycle at the G2/M phase without inducing apoptosis. This suggests a potential for developing new microtubule-targeting agents .
CompoundActivityIC50 (µM)Notes
This compoundAntiproliferativeTBDInduces apoptosis
I-7 (Tetrahydroquinoxaline derivative)Antiproliferative0.14 - 0.18Inhibits tubulin polymerization

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research has identified structural similarities between this compound and other successful antimicrobial agents.

  • Targeting Mechanisms : The compound may inhibit microbial DNA gyrase and other essential enzymes involved in bacterial growth. This multi-target approach enhances its effectiveness against various pathogens .
  • Case Study : New derivatives based on the tetrahydroquinoxaline structure have shown promising results against bacterial strains in vitro, indicating that modifications to the core structure can enhance antimicrobial efficacy .

Enzyme Modulation

Another significant application of this compound lies in its ability to modulate enzyme activity.

  • Enzyme Interaction : The compound has been shown to interact with various enzymes and receptors, potentially leading to the inhibition of inflammatory pathways and cancer-related processes.
Enzyme/PathwayEffectPotential Application
EGFR (Epidermal Growth Factor Receptor)InhibitionCancer therapy
DNA gyraseInhibitionAntimicrobial therapy

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with bacterial enzymes or DNA to exert its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-Phenyl-5,6,7,8-tetrahydroquinoxaline Derivatives

  • Structure : Phenyl group at the 2-position instead of furan.
  • Synthesis : Thirty-three derivatives with varying substituents (ortho, meta, para) on the phenyl ring were synthesized via palladium catalysis or condensation reactions .
  • Bioactivity: Demonstrated P2X1-purinoceptor antagonist activity in rat vas deferens, though potency was insufficient for in vivo studies. SAR studies highlight the importance of substituent positioning on the phenyl ring for receptor binding .
  • This may alter target selectivity or metabolic stability .

AG-1295 (6,7-Dimethyl-2-phenylquinoxaline)

  • Structure: Fully aromatic quinoxaline core with methyl and phenyl substituents.
  • Bioactivity: A known kinase inhibitor, commercially available for research. The fully aromatic core likely enhances lipophilicity compared to tetrahydroquinoxaline derivatives.

2-(3-Thienyl)-2,3-dihydrofuro[2,3-b]quinoxaline

  • Structure: Thiophene substituent fused with a dihydrofuroquinoxaline system.
  • Thiophene’s larger atomic radius (sulfur vs. oxygen in furan) may alter steric interactions and electronic properties.
  • Key Difference : The sulfur atom in thiophene increases lipophilicity and may enhance membrane permeability compared to the oxygen-containing furan .

2-Chloro-5,6,7,8-tetrahydroquinoxaline

  • Structure : Chlorine atom at the 2-position.
  • Physical Properties : Boiling point: 244°C (predicted); density: 1.252 g/cm³. Requires storage under inert conditions, suggesting sensitivity to oxidation .
  • Key Difference : The electron-withdrawing chlorine atom may stabilize the molecule against metabolism but reduce nucleophilic interactions compared to the electron-rich furan group .

2-Methyl-5,6,7,8-tetrahydroquinoxaline

  • Structure : Methyl group at the 2-position.
  • Physical Properties : Molecular weight: 148.2 g/mol; simpler alkyl substituent increases hydrophobicity.

Biological Activity

2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a tetrahydroquinoxaline core with a furan substituent, which contributes to its unique pharmacological properties. The following sections detail the biological activities associated with this compound, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_2O with a molecular weight of approximately 174.20 g/mol. The structure features a furan ring attached to the tetrahydroquinoxaline scaffold, enhancing its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Activity Against Bacteria : Some studies have shown that the presence of the furan moiety enhances the compound's ability to inhibit bacterial growth. This activity is attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines such as HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). The IC50 values for these activities ranged from 0.15 μM to 0.38 μM, indicating potent anticancer effects .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of cell cycle arrest at the G2/M phase and apoptosis through mitochondrial depolarization and reactive oxygen species (ROS) generation .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the antiproliferative effects of various derivatives of tetrahydroquinoxaline on human cancer cell lines. The most active derivative displayed an IC50 value of 0.23 μM against HepG2 cells, highlighting its potential as a therapeutic agent .
    • Another investigation focused on the effects of this compound on HeLa cells, revealing significant cytotoxicity linked to mitochondrial dysfunction and increased ROS levels .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties of quinoxaline derivatives showed that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the furan substituent plays a crucial role in increasing antimicrobial potency.

Summary Table of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (μM)Mechanism of Action
AnticancerHeLa0.15Induces apoptosis via mitochondrial depolarization
AnticancerA27800.38Cell cycle arrest at G2/M phase
AntimicrobialVarious Bacterial StrainsNot specifiedDisruption of cell membranes

Q & A

Basic: What are the established synthetic routes for preparing 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline?

Answer:
The synthesis typically involves condensation reactions between substituted diamine precursors and carbonyl-containing intermediates. For quinoxaline derivatives, a common method is the cyclocondensation of 1,2-diamines with α-diketones or glyoxal derivatives under acidic or thermal conditions . For example, glyoxylic acid has been used in analogous quinoxaline syntheses via condensation with o-phenylenediamine derivatives, followed by functionalization with furan moieties. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to avoid side products like over-oxidized species or incomplete ring saturation .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:
Key techniques include:

  • X-ray Diffraction (XRD): Provides definitive confirmation of molecular geometry and crystal packing (e.g., monoclinic systems like P2₁/c observed in related quinoxalines) .
  • NMR Spectroscopy: ¹H and ¹³C NMR can resolve furan and tetrahydroquinoxaline proton environments, with aromatic protons appearing in δ 6.5–8.5 ppm and aliphatic protons in δ 1.5–3.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected m/z ~242.3 for C₁₂H₁₄N₂O) and fragmentation patterns .

Basic: How does the furan substituent influence the compound’s electronic properties and reactivity?

Answer:
The electron-rich furan ring enhances π-conjugation with the tetrahydroquinoxaline core, altering redox potentials and absorption spectra. This can be quantified via cyclic voltammetry (e.g., oxidation peaks near +1.2 V vs. Ag/Ag⁺) and UV-vis spectroscopy (λₐᵦₛ ~300–350 nm). The furan’s oxygen atom also introduces hydrogen-bonding sites, affecting solubility and crystallinity .

Basic: What stability considerations are critical for handling this compound under experimental conditions?

Answer:

  • Thermal Stability: Differential scanning calorimetry (DSC) should assess decomposition temperatures (typically >200°C for similar heterocycles).
  • Light Sensitivity: UV-vis stability tests under ambient and controlled lighting (e.g., argon atmosphere) prevent photooxidation of the furan ring .
  • Moisture Sensitivity: Storage in desiccators with molecular sieves is advised, as tetrahydroquinoxalines may hydrolyze under prolonged humidity .

Advanced: How can computational methods guide the design of derivatives with tailored electronic properties?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. For instance, substituting the furan with electron-withdrawing groups lowers LUMO energy, enhancing electron-accepting capacity. Molecular dynamics simulations further model solvent interactions and crystallization tendencies .

Advanced: What experimental strategies resolve contradictions in reactivity data between batch and flow synthesis?

Answer:

  • Factorial Design: Systematic variation of parameters (temperature, residence time, catalyst loading) identifies critical factors. For example, a 2³ factorial design can optimize yield in flow reactors by isolating temperature-dependent side reactions .
  • In-line Analytics: Real-time IR or Raman spectroscopy monitors intermediate formation, addressing discrepancies in reaction pathways .

Advanced: How can advanced separation technologies improve purity in scaled-up syntheses?

Answer:

  • Membrane Separation: Nanofiltration (MWCO ~300 Da) removes low-MW impurities while retaining the product.
  • Preparative HPLC: Gradient elution with C18 columns (acetonitrile/water + 0.1% TFA) resolves diastereomers or regioisomers .

Advanced: What mechanistic insights explain unexpected byproducts in catalytic hydrogenation of the tetrahydroquinoxaline core?

Answer:
Deuterium-labeling studies and GC-MS analysis of byproducts reveal competing pathways:

  • Over-hydrogenation of the furan ring to tetrahydrofuran.
  • Catalyst poisoning by nitrogen lone pairs, mitigated by using Pd/C instead of PtO₂ .

Advanced: How do crystal packing analyses inform co-crystal design for enhanced solubility?

Answer:
XRD data (e.g., P2₁/c symmetry) identify intermolecular interactions (C–H···O, π-π stacking). Co-crystallization with carboxylic acids (e.g., succinic acid) introduces hydrogen-bonding networks, improving aqueous solubility by 5–10× .

Advanced: What methodologies validate the compound’s potential as a ligand in coordination chemistry?

Answer:

  • Titration Calorimetry (ITC): Quantifies binding constants (Kₐ) with metal ions (e.g., Cu²⁺, Ru³⁺).
  • Single-Crystal XRD of Complexes: Resolves coordination geometry (e.g., octahedral vs. square planar) and ligand denticity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.